molecular formula C13H17NO2 B14382902 N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine CAS No. 89764-03-4

N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine

Cat. No.: B14382902
CAS No.: 89764-03-4
M. Wt: 219.28 g/mol
InChI Key: IRBMEEFBNFBQSH-UHFFFAOYSA-N
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Description

N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine typically involves the reaction of an aldehyde or ketone with hydroxylamine. The general reaction can be represented as follows:

R1R2C=O + NH2OH → R1R2C=NOH + H2O\text{R1R2C=O + NH2OH → R1R2C=NOH + H2O} R1R2C=O + NH2OH → R1R2C=NOH + H2O

In this case, the specific aldehyde or ketone used would be 4-(4-Ethoxy-2-methylphenyl)but-3-en-2-one. The reaction is usually carried out in an acidic or basic medium to facilitate the formation of the oxime.

Industrial Production Methods

Industrial production of oximes, including this compound, often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include ethanol, methanol, and water.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted oximes depending on the nucleophile used.

Scientific Research Applications

N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can undergo redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxybenzylideneamine: Another oxime with similar chemical properties.

    N-Hydroxyacetophenone oxime: Similar structure but with different substituents.

Uniqueness

N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine is unique due to the presence of the ethoxy and methyl groups, which can influence its reactivity and biological activity. These substituents can enhance the compound’s stability and solubility, making it more suitable for specific applications.

Properties

CAS No.

89764-03-4

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-[4-(4-ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine

InChI

InChI=1S/C13H17NO2/c1-4-16-13-8-7-12(10(2)9-13)6-5-11(3)14-15/h5-9,15H,4H2,1-3H3

InChI Key

IRBMEEFBNFBQSH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C=CC(=NO)C)C

Origin of Product

United States

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